Dimethyl ethanediimidate

Structural proteomics Protein crosslinking Bifunctional reagents

Dimethyl ethanediimidate (CAS 30986-09-5) is the structurally minimal homobifunctional imidoester crosslinker, featuring a zero‑carbon spacer that enforces a ~4–5 Å crosslinking distance—only the most proximal amine pairs are captured, eliminating false positives from longer‑span reagents. Its amidine‑forming chemistry uniquely preserves the native positive charge of lysine side chains, while its water insolubility and high organic solubility (>500 g/L in acetone, methanol, toluene) enable strictly anhydrous synthesis workflows, including the high‑yield construction of 2,2′-biimidazole. For studies demanding rigid geometry and charge‑topology fidelity, no other diimidoester can be generically substituted. Contact us to secure your supply of this niche enabling reagent.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 30986-09-5
Cat. No. B15400969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl ethanediimidate
CAS30986-09-5
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESCOC(=N)C(=N)OC
InChIInChI=1S/C4H8N2O2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3
InChIKeyNSBPFQFYFXRMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl ethanediimidate (CAS 30986-09-5) Procurement Guide: Selecting the Shortest-Span Diimidoester Crosslinker and Heterocycle Building Block


Dimethyl ethanediimidate (CAS 30986-09-5), also known as dimethyl oxaldiimidate or bis-methylimidate (molecular formula: C₄H₈N₂O₂, MW: 116.12 g/mol), is a homobifunctional imidoester that represents the structurally minimal member of the aliphatic diimidoester crosslinker family . Its defining feature is a zero‑carbon spacer arm between the two reactive imidoester moieties, which confers a rigid, ultra‑short crosslinking geometry fundamentally distinct from the flexible methylene chains of its longer‑span analogs such as dimethyl adipimidate (DMA, 4‑carbon spacer) and dimethyl suberimidate (DMS, 6‑carbon spacer) [1]. Beyond protein chemistry applications, the compound serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of nitrogen‑containing heterocycles including 2,2′‑biimidazole [2].

Why In‑Class Diimidoester Substitution Fails: Critical Differentiation of Dimethyl ethanediimidate (CAS 30986-09-5)


Generic substitution among homobifunctional imidoester crosslinkers is not scientifically valid because the physicochemical spacer length—the number of atoms between reactive termini—directly governs the maximum crosslinking distance, conformational flexibility, and resultant biological or structural outcome. While longer‑span reagents such as dimethyl adipimidate (DMA, ~8.6 Å spacer) and dimethyl suberimidate (DMS, ~11 Å spacer) dominate the literature due to their broad utility in quaternary structure mapping of oligomeric proteins, the zero‑carbon spacer of dimethyl ethanediimidate (target‑to‑target distance of ~4–5 Å) imposes a fundamentally distinct, rigid geometric constraint that selects for only the most proximal lysine ε‑amine or N‑terminal α‑amine pairs [1]. Attempting to substitute dimethyl ethanediimidate with DMA or DMS in applications requiring minimal‑distance, rigid‑geometry crosslinking will inevitably produce non‑equivalent covalent connectivities, altered protein complex topologies, and non‑comparable downstream analytical or functional readouts. Furthermore, the enhanced hydrolytic susceptibility inherent to the oxaldiimidate core relative to its adipate and suberate analogs mandates distinct handling and reaction‑quenching protocols that are not interchangeable [2].

Quantitative Differentiation Evidence: Dimethyl ethanediimidate (CAS 30986-09-5) vs. Comparator Imidoester Crosslinkers and Synthetic Alternatives


Spacer‑Arm Geometry Defines Crosslinking Specificity: Zero‑Carbon Rigidity vs. Methylene‑Chain Flexibility

Dimethyl ethanediimidate contains a direct C–C bond between its two imidoester moieties (zero intervening methylene groups), yielding an estimated target‑to‑target crosslinking distance of ~4–5 Å with minimal conformational flexibility. In contrast, the most widely used diimidoester crosslinkers—dimethyl adipimidate (DMA) and dimethyl suberimidate (DMS)—possess 4‑carbon and 6‑carbon methylene spacers, respectively, providing flexible crosslinking distances of ~8.6 Å (DMA) and ~11 Å (DMS). This difference is not incremental; it represents a fundamental divergence in the permissible spatial arrangement of crosslinked lysine residues. Literature consensus designates DMA and DMS as 'medium‑span' reagents suitable for general quaternary structure mapping, whereas the zero‑carbon spacer of dimethyl ethanediimidate imposes a rigid, minimal‑distance constraint that selects exclusively for ε‑amines in immediate van der Waals contact or salt‑bridge proximity [1][2]. Direct quantitative comparative data for dimethyl ethanediimidate are absent from the open literature; the values provided are established class‑derived reference points supported by comparative studies of homologous diimidoester series [2].

Structural proteomics Protein crosslinking Bifunctional reagents

Reaction Selectivity and Product Stability: Amidination without Charge Perturbation vs. Acylation-Based Alternatives

Imidoester‑based crosslinkers, including dimethyl ethanediimidate, react with primary amines (lysine ε‑amino groups, N‑termini) via a nucleophilic attack mechanism that yields an amidine bond (R–C(=NH)–NH–R′). Critically, this amidine product retains the positive charge of the original primary amine at physiological pH—a property fundamentally absent in the more commonly employed NHS‑ester crosslinkers (e.g., disuccinimidyl suberate, DSS), which generate neutral amide bonds upon reaction. Direct comparative mass spectrometry analysis of DMS (imidoester) versus DSS (NHS‑ester) crosslinked peptides demonstrates that the imidoester‑modified species exhibit systematically higher charge state distributions, attributable to the protonated amidine moiety. This charge retention enhances electrospray ionization efficiency and enables improved detection of low‑abundance crosslinked species in proteomics workflows [1]. While the study cited employed DMS rather than dimethyl ethanediimidate, the fundamental amidination chemistry is conserved across the imidoester class. The amidine bond is stable under acidic conditions but susceptible to alkaline hydrolysis above pH ~9–10, a property that must inform selection of downstream processing buffers [2].

Bioconjugation chemistry Protein modification Amidination

Synthetic Utility in Nitrogen Heterocycle Construction: High‑Yield 2,2′‑Biimidazole Route with Commercial Accessibility

Dimethyl ethanediimidate serves as a direct precursor to 2,2′‑biimidazole via a two‑step, high‑yielding protocol. The synthesis proceeds through treatment of the compound (bis‑methylimidate) with two equivalents of aminoacetaldehyde dimethyl acetal under acid‑catalyzed conditions, affording the intermediate bis‑N‑(2,2‑dimethoxyethyl)ethanediimidamide dihydrochloride in 84% isolated yield. Subsequent fusion with p‑toluenesulfonic acid at 200 °C yields 2,2′‑biimidazole in 86% yield, achieving an overall yield of 72% for the two‑step sequence. Alternatively, acid reflux provides the dihydrochloride salt in near‑quantitative combined yield (99%) . This synthetic route leverages the unique bis‑imidate electrophilicity of dimethyl ethanediimidate, a reactivity profile that is not accessible from mono‑imidates (e.g., ethyl acetimidate) or from the longer‑chain diimidoesters (DMA, DMS) whose extended methylene spacers render them unsuitable for direct biimidazole ring formation. The electrochemical synthesis of dimethyl oxaldiimidate from sodium cyanide in methanol using a divided cell with carbon anode has also been demonstrated, providing a literature‑precedented, non‑esterification preparative route that yields the compound in good yield [1].

Heterocyclic synthesis Organic building blocks Pharmaceutical intermediates

Solubility Profile Differentiates Dimethyl ethanediimidate from Aqueous‑Optimized Diimidoester Crosslinkers

Dimethyl ethanediimidate is freely soluble in acetone, methanol, ethyl acetate, and toluene (>500 g/L in each solvent), but is insoluble in water . This solubility profile contrasts markedly with the conventional diimidoester crosslinkers DMA, DMP, and DMS, which are supplied as dihydrochloride salts specifically to confer aqueous solubility suitable for protein crosslinking applications under physiological buffer conditions. The water‑insoluble nature of dimethyl ethanediimidate is a direct consequence of its compact, hydrophobic oxaldiimidate core lacking the salt‑forming hydrochloride functionality present in the commercial forms of longer‑chain analogs. While this property precludes the direct aqueous‑phase protein crosslinking workflows typical of DMA/DMS, it simultaneously renders dimethyl ethanediimidate uniquely suited for applications requiring strictly anhydrous conditions or organic solvent compatibility—including small‑molecule organic synthesis, preparation of moisture‑sensitive intermediates, and certain polymer‑phase reactions. Melting point: 49.2 °C; boiling point: 187–190 °C at 26.7 Pa .

Reagent formulation Solubility characteristics Organic synthesis

Imidoester Functional Group Hydrolytic Stability: pH‑Dependent Half‑Life Governs Handling and Quenching Protocols

The imidoester functional group undergoes pH‑dependent hydrolysis to the corresponding ester, with hydrolysis rates accelerating under both strongly acidic and strongly alkaline conditions. While direct half‑life data for dimethyl ethanediimidate are not reported in the open literature, class‑level imidoester hydrolysis kinetics indicate that at pH 7–8 (typical crosslinking conditions), the half‑life is on the order of minutes to tens of minutes, necessitating rapid reaction initiation and the use of freshly prepared solutions [1]. At acidic pH values (<4), the half‑life may be reduced to ≤2 minutes [2]. This hydrolytic instability is a class‑wide property, but the ultra‑short spacer of dimethyl ethanediimidate may further influence the electronic environment of the imidoester carbonyl, potentially altering hydrolysis rates relative to DMA or DMS. Users must therefore implement rigorous anhydrous storage protocols (desiccated, light‑protected) and prepare working solutions immediately before use in anhydrous organic solvents where possible, or in freshly prepared aqueous buffers with careful pH control. Quenching of excess reagent is typically achieved with ethanolamine or Tris buffer.

Reagent stability Hydrolysis kinetics Bioconjugation

Validated Application Scenarios for Dimethyl ethanediimidate (CAS 30986-09-5) in Research and Industrial Workflows


Structural Proteomics: Ultra‑Short‑Distance Crosslinking to Map Immediate Lysine–Lysine Proximity

Dimethyl ethanediimidate is optimally deployed when the experimental objective is to identify ε‑amino groups of lysine residues that are in immediate van der Waals contact or salt‑bridge proximity (≤5 Å) within a protein tertiary structure or at a tight protein–protein interface. This application is predicated on the compound's zero‑carbon spacer geometry, which imposes a rigid, minimal‑distance crosslinking constraint absent in DMA or DMS. As established in Section 3, Evidence Item 1, the estimated target‑to‑target distance of ~4–5 Å is approximately 40–60% shorter than the shortest conventional medium‑span diimidoester (DMA, ~8.6 Å) . Researchers mapping active‑site geometries, metal‑binding cluster proximities, or conformationally restrained subunit interfaces should select dimethyl ethanediimidate when the goal is to capture only the most proximal amine pairs, thereby reducing false‑positive crosslinks from conformationally flexible lysine side chains that could be artifactually captured by longer‑span reagents.

Bioconjugation Requiring Native Charge Retention: Amidination Without Isoelectric Point Shift

For applications where preservation of the native electrostatic surface charge distribution of a protein or peptide is functionally essential—such as in enzyme activity assays, receptor‑ligand binding studies, or antibody‑drug conjugate development where altered pI could affect pharmacokinetics—dimethyl ethanediimidate provides a clear mechanistic advantage over NHS‑ester‑based crosslinkers. As documented in Section 3, Evidence Item 2, the amidine product of imidoester modification retains the positive charge of the original primary amine at physiological pH, whereas NHS‑esters yield neutral amide bonds that abolish this positive charge . This charge retention has been quantitatively demonstrated to increase peptide ion charge state distributions in LC‑MS workflows, enhancing detection sensitivity for low‑abundance crosslinked species [1]. Selection of dimethyl ethanediimidate is therefore indicated when both minimal‑distance crosslinking and native charge topology preservation are co‑requirements.

Medicinal and Process Chemistry: High‑Efficiency Synthesis of 2,2′‑Biimidazole and Related N‑Heterocyclic Scaffolds

Dimethyl ethanediimidate enables a literature‑validated, two‑step synthesis of 2,2′‑biimidazole with an overall yield of 72% (84% intermediate step, 86% cyclization) . This route provides a direct synthetic entry to a heterocyclic scaffold of pharmaceutical relevance—including metal‑chelating ligands, bioactive imidazole alkaloids, and coordination polymers—without the multi‑step protection/deprotection sequences or low‑yielding glyoxal condensations that characterize alternative approaches. The electrochemical preparative method described by Chiba and Okimoto further offers a scalable, non‑esterification route to dimethyl oxaldiimidate from sodium cyanide in methanol [1]. For process chemists optimizing synthetic routes to biimidazole‑containing targets, procurement of dimethyl ethanediimidate eliminates the need for in‑house synthesis of the bis‑imidate electrophile and provides a direct, high‑yielding pathway to the desired heterocyclic core.

Anhydrous Organic Synthesis: Electrophilic Building Block for Moisture‑Sensitive Reactions

In synthetic organic chemistry workflows requiring strictly anhydrous conditions—such as reactions with water‑sensitive organometallic reagents, moisture‑labile protecting group manipulations, or polymer‑phase syntheses in non‑aqueous media—dimethyl ethanediimidate is uniquely positioned among the diimidoester class due to its water insolubility and high solubility in acetone, methanol, ethyl acetate, and toluene (>500 g/L) . This solubility profile, established in Section 3, Evidence Item 4, contrasts sharply with the hydrochloride salts of DMA and DMS, which are optimized for aqueous buffer compatibility but exhibit limited organic‑phase utility. Procurement of dimethyl ethanediimidate for anhydrous applications enables reaction execution without the confounding effects of residual water introduced by hygroscopic hydrochloride counterions, thereby preserving the integrity of moisture‑sensitive transformations.

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